molecular formula C7H10O2S B12520685 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- CAS No. 679828-58-1

3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl-

Cat. No.: B12520685
CAS No.: 679828-58-1
M. Wt: 158.22 g/mol
InChI Key: BMVAKALOQCJGBS-UHFFFAOYSA-N
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Description

3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- is an organic compound belonging to the thiophenone family. Thiophenones are sulfur-containing heterocycles that are structurally similar to benzene but with one carbon atom replaced by a sulfur atom. This particular compound is characterized by the presence of methoxy and dimethyl groups attached to the thiophenone ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiophenone to thiophene derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the thiophenone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenones.

Scientific Research Applications

3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

    Thiophenone: The parent compound without methoxy and dimethyl groups.

    2,4-Dimethylthiophene: A related compound with similar structural features but lacking the methoxy group.

    5-Methoxythiophene: A compound with a methoxy group but without the dimethyl substitutions.

Uniqueness: 3(2H)-Thiophenone, 5-methoxy-2,4-dimethyl- is unique due to the combined presence of methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

679828-58-1

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

5-methoxy-2,4-dimethylthiophen-3-one

InChI

InChI=1S/C7H10O2S/c1-4-6(8)5(2)10-7(4)9-3/h5H,1-3H3

InChI Key

BMVAKALOQCJGBS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=C(S1)OC)C

Origin of Product

United States

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